molecular formula C8H18ClNO B1422945 4-methoxy-N-methylcyclohexan-1-amine hydrochloride CAS No. 1311315-59-9

4-methoxy-N-methylcyclohexan-1-amine hydrochloride

Cat. No.: B1422945
CAS No.: 1311315-59-9
M. Wt: 179.69 g/mol
InChI Key: VSUFVISYKAHGKZ-UHFFFAOYSA-N
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Description

4-methoxy-N-methylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-methoxy-N-methylcyclohexan-1-amine hydrochloride typically involves the O-methylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4-methoxy-N-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: It can undergo substitution reactions where the methoxy group or the amine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-methylcyclohexan-1-amine hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and its role in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-methoxy-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may covalently bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER), which can lead to an increase in DNA strand breaks and apoptosis. This mechanism is particularly relevant in its potential anti-tumor activity .

Comparison with Similar Compounds

4-methoxy-N-methylcyclohexan-1-amine hydrochloride can be compared with similar compounds such as:

Biological Activity

4-Methoxy-N-methylcyclohexan-1-amine hydrochloride, also known by its CAS number 1311315-59-9, is an organic compound with significant potential in medicinal chemistry and pharmacology. This compound features a cyclohexane ring substituted with a methoxy group and an amine group, contributing to its unique biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

The molecular formula of this compound is C10_{10}H15_{15}ClN2_2O, with a molar mass of approximately 200.7 g/mol. The compound exists in various forms, including different stereoisomers, which can influence its biological activity.

Research indicates that this compound may interact with specific molecular targets, particularly in neurochemical pathways. Its potential monoamine oxidase inhibitory effects suggest a role in modulating neurotransmitter levels, which could have implications for treating neurological disorders such as depression and anxiety. Additionally, the compound may affect DNA repair mechanisms by binding to apurinic/apyrimidinic (AP) sites, leading to increased DNA strand breaks and apoptosis in cancer cells.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Neuropharmacological Effects : Exhibits potential as a monoamine oxidase inhibitor, influencing neurotransmitter dynamics.
  • Antimicrobial Properties : Some derivatives have shown efficacy against microbial pathogens.
  • Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through DNA damage mechanisms.

In Vitro Studies

A study investigating the cytotoxic effects of various compounds similar to this compound found that certain derivatives exhibited significant potency against Leishmania mexicana amastigotes while showing low toxicity to macrophages. The therapeutic index (TI) values indicated a favorable safety profile for these compounds .

CompoundEC50 (nM)TI
4-Methoxy-N-methylcyclohexan-1-amine52.5 ± 0.71>1000
Trans-4-methoxycyclohexylamine11.1 ± 4.91>19

Case Studies

In clinical settings, compounds with similar structures have been evaluated for their efficacy against various diseases. For instance, the SMART compounds demonstrated significant antitumor activity by inhibiting tubulin polymerization, indicating that similar mechanisms might be exploitable for this compound .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions such as oxidation and substitution reactions. These synthetic pathways are crucial for developing derivatives with enhanced biological activity or specificity.

Properties

IUPAC Name

4-methoxy-N-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-9-7-3-5-8(10-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUFVISYKAHGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-59-9
Record name Cyclohexanamine, 4-methoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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